molecular formula C11H16ClNO3 B1452945 (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride CAS No. 1308646-52-7

(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride

Cat. No. B1452945
CAS RN: 1308646-52-7
M. Wt: 245.7 g/mol
InChI Key: WGOFASPCLGEVAW-SBSPUUFOSA-N
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Description

“(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and an ethoxyphenyl group (C6H5OCH2CH3). The “3R” indicates the configuration of the carbon atom in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid derivative with an amine. One possible method could be the reaction of 2-ethoxyphenylpropanoic acid with an appropriate amine in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The “3R” configuration indicates that the -NH2, -COOH, and -C6H5OCH2CH3 groups are arranged in a certain way around the central carbon atom .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines and carboxylic acids. For example, it could react with bases to form salts, or with acylating agents to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the -NH2 and -COOH groups, and might have a relatively high melting point due to the potential for hydrogen bonding .

Scientific Research Applications

Optically Active Amino Acid Derivatives

The preparation of optically active amino acid derivatives such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions by replacing and preferential crystallization is one notable application. This process involves the use of L-phenylalanine methyl ester hydrochloride as the optically active co-solute, facilitating the preferential crystallization of optically pure compounds. This method yields compounds with high optical purity, useful for various chemical and pharmaceutical applications (Shiraiwa et al., 2006).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in pharmaceutical compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlights another application. Polymorphic forms pose challenges for analytical and physical characterization, affecting the stability and efficacy of pharmaceuticals. Spectroscopic and diffractometric techniques are employed to characterize these forms, demonstrating the importance of understanding polymorphism in drug development (Vogt et al., 2013).

Renewable Building Blocks for Material Science

The utilization of naturally occurring phenolic compounds like phloretic acid as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation represents a sustainable alternative to conventional methods. This approach provides specific properties to aliphatic –OH bearing molecules or macromolecules, paving the way for a wide range of applications in materials science, highlighting the potential of renewable resources in chemical synthesis (Trejo-Machin et al., 2017).

Diorganotin(IV) Compounds for Material and Biological Applications

The synthesis and structural studies of diorganotin(IV) compounds derived from specific amino propanoate ligands demonstrate their potential in creating materials with unique properties. These compounds, characterized by their coordination geometry and intermolecular associations, showcase the versatility of organotin compounds in catalysis, materials science, and possibly as biocidal agents, reflecting the broad applicability of organometallic chemistry in research and industrial applications (Baul et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. As an amino acid derivative, it might interact with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve developing methods to modify its structure in order to alter its properties or biological activity .

properties

IUPAC Name

(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14;/h3-6,9H,2,7,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOFASPCLGEVAW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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